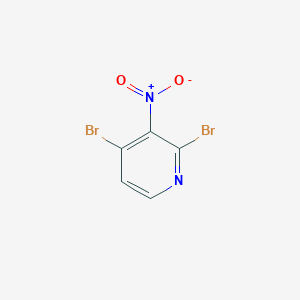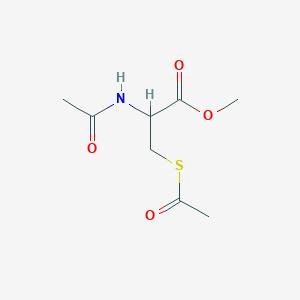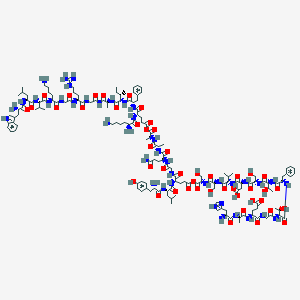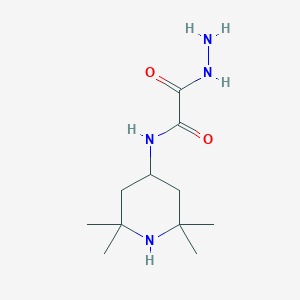![molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]pyridine CAS No. 6188-23-4](/img/structure/B40293.png)
6-Bromoimidazo[1,2-a]pyridine
概述
描述
6-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a bromine atom at the 6th position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
作用机制
Target of Action
The primary target of 6-Bromoimidazo[1,2-a]pyridine is the respiratory system . This compound is considered hazardous and can cause specific target organ toxicity upon single exposure .
Mode of Action
It’s known that the compound has a significant interaction with its targets, leading to changes in the respiratory system . In the FTIR spectrum of the compound, new peaks have appeared corresponding to hydrazidic NH and NH2 groups , suggesting a possible interaction at these sites.
Biochemical Pathways
The best results were obtained with lactams that could be introduced on the this compound .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
Exposure to the compound can lead to skin corrosion/irritation and serious eye damage/eye irritation . It’s also known to cause specific target organ toxicity, particularly in the respiratory system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is incompatible with strong oxidizing agents . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These factors can significantly impact the compound’s action and overall effectiveness.
生化分析
Biochemical Properties
It is known that the compound plays a role in organic syntheses and as pharmaceutical intermediates
Cellular Effects
It is known that imidazo[1,2-a]pyridine compounds can have selective inhibitory effects on certain cellular receptors, such as c-Met
Molecular Mechanism
It is known that imidazo[1,2-a]pyridine compounds can be functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis
Temporal Effects in Laboratory Settings
It is known that the compound is slightly soluble in water and incompatible with strong oxidizing agents
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown remarkable anticonvulsant properties at certain doses
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with bromoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is subsequently brominated at the 6th position .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of robust reaction conditions and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of imidazo[1,2-a]pyridine.
科学研究应用
6-Bromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
相似化合物的比较
Imidazo[1,2-a]pyridine: Lacks the bromine atom at the 6th position but shares a similar core structure.
6-Chloroimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.
6-Iodoimidazo[1,2-a]pyridine: Contains an iodine atom at the 6th position.
Uniqueness: 6-Bromoimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties.
属性
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPMFQUOGYGTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383767 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-23-4 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 6-Bromoimidazo[1,2-a]pyridine in medicinal chemistry?
A1: this compound serves as a versatile building block in synthesizing diverse bioactive compounds. Its reactivity allows for modifications at the bromine atom and the imidazo[1,2-a]pyridine core. Researchers have explored its derivatives for potential anticonvulsant [, ], anti-cancer [], and anti-tuberculosis [] activities.
Q2: How is this compound typically utilized in organic synthesis?
A2: The bromine atom in this compound makes it amenable to various palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura reaction. This reaction enables the introduction of diverse boronic acid or ester partners, expanding the structural diversity accessible from this scaffold. For instance, researchers successfully synthesized ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate via a regioselective borylation reaction using this compound as the starting material [].
Q3: Can you provide an example of how structural modifications on the this compound scaffold influence its biological activity?
A3: Studies have shown that introducing various amine substituents to the carboxylic acid group of this compound-2-carboxylic acid can significantly impact the resulting compounds' anti-tuberculosis and anti-cancer activities []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of this compound derivatives.
Q4: Are there any computational studies on this compound and its derivatives?
A4: Yes, researchers have employed computational methods to investigate the electronic properties, molecular interactions, and potential biological activities of this compound derivatives. For example, a study explored the electronic excitation properties of Ethyl this compound-2-carboxylate in various solvents using computational techniques [].
Q5: What is known about the crystal structure of this compound derivatives?
A5: Crystallographic studies on Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate revealed the presence of two independent molecules within the asymmetric unit, stabilized by hydrogen bonding interactions []. This information provides valuable insights into the three-dimensional arrangement and intermolecular forces influencing the properties of these compounds.
Q6: Have there been any reports on the synthesis of radiolabeled this compound derivatives?
A6: Researchers successfully synthesized a 14C-labeled analog of the cardiotonic agent loprinone, utilizing this compound as a key starting material []. This radiolabeled compound could prove valuable in pharmacokinetic and metabolic studies, aiding in understanding the drug's behavior within biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)



![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)

